molecular formula C10H6ClF3O2 B14104043 2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- CAS No. 4735-42-6

2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B14104043
CAS No.: 4735-42-6
M. Wt: 250.60 g/mol
InChI Key: CPPPIWVKTNRQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- is a chemical compound with the molecular formula C10H6ClF3O2. It is known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The resulting intermediate is then subjected to further reactions to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are also crucial due to the reactive nature of the chlorinating agents used .

Chemical Reactions Analysis

Types of Reactions

2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition of hydrogen halides can result in halogenated derivatives .

Scientific Research Applications

2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethoxy group enhances the compound’s electrophilic nature, making it more reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • 4-(Trifluoromethoxy)benzaldehyde
  • 4-(Trifluoromethoxy)phenylacetic acid

Uniqueness

2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- is unique due to its combination of a propenoyl chloride group and a trifluoromethoxy-substituted phenyl ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

4735-42-6

Molecular Formula

C10H6ClF3O2

Molecular Weight

250.60 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl chloride

InChI

InChI=1S/C10H6ClF3O2/c11-9(15)6-3-7-1-4-8(5-2-7)16-10(12,13)14/h1-6H

InChI Key

CPPPIWVKTNRQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.